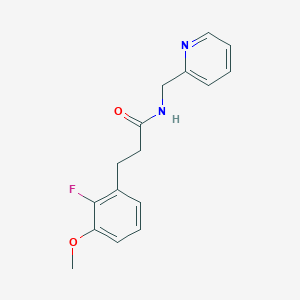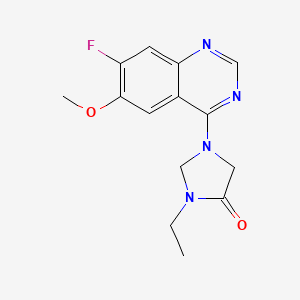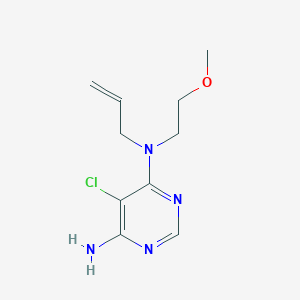![molecular formula C15H15ClN2O2S B6623946 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B6623946.png)
3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide, also known as CMPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMPT belongs to the class of compounds known as thiophenes, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide is not fully understood. However, it is believed that 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide exerts its biological effects by modulating various signaling pathways, including the NF-κB and PI3K/Akt pathways. 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide has also been shown to interact with various cellular targets, including histone deacetylases and DNA methyltransferases.
Biochemical and Physiological Effects
3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer research, 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation research, 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide in lab experiments is its wide range of biological activities. 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of using 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dose and duration of treatment to minimize the risk of toxicity.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide. One potential direction is the development of novel 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide analogs with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the investigation of the synergistic effects of 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide with other chemotherapeutic agents. Finally, the potential therapeutic applications of 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide in other disease conditions, such as cardiovascular disease and metabolic disorders, should be explored.
Synthesemethoden
3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide can be synthesized using a multi-step process involving the reaction of 2-chlorothiophene with N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]amine. The resulting product is then treated with chloroacetyl chloride to yield 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide. The purity of the final product can be improved using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide has been studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide has been shown to protect against neuronal damage by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-17-14(19)11-5-3-10(4-6-11)9-18(2)15(20)13-12(16)7-8-21-13/h3-8H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFSJIZZHMXYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN(C)C(=O)C2=C(C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B6623865.png)
![N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine](/img/structure/B6623876.png)


![3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine](/img/structure/B6623897.png)
![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-[4-(dimethylamino)pyridin-2-yl]methanone](/img/structure/B6623904.png)
![4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B6623911.png)
![4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B6623917.png)
![3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B6623920.png)
![3-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B6623924.png)


![2-methyl-5-propan-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B6623945.png)
![2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B6623951.png)